H-Glu-Leu-OH

Description

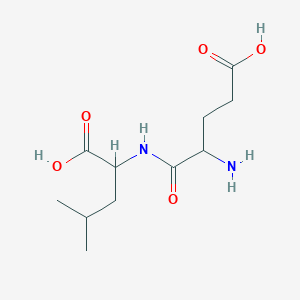

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H20N2O5 |

|---|---|

Molecular Weight |

260.29 g/mol |

IUPAC Name |

2-[(2-amino-4-carboxybutanoyl)amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C11H20N2O5/c1-6(2)5-8(11(17)18)13-10(16)7(12)3-4-9(14)15/h6-8H,3-5,12H2,1-2H3,(H,13,16)(H,14,15)(H,17,18) |

InChI Key |

YBAFDPFAUTYYRW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CCC(=O)O)N |

sequence |

EL |

Origin of Product |

United States |

Synthetic and Biosynthetic Methodologies for H Glu Leu Oh

Chemical Synthesis Approaches

Chemical synthesis provides a controlled and versatile means to produce H-Glu-Leu-OH. The two principal strategies are Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (LPPS), which differ fundamentally in the physical state of the reactants during the synthesis process.

Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-Phase Peptide Synthesis (SPPS) is a widely adopted method for peptide synthesis where the peptide chain is incrementally built on an insoluble polymer support, or resin. nih.govbiosynth.com This technique simplifies the purification process as excess reagents and by-products can be removed by simple filtration and washing. biosynth.com

In SPPS, protecting groups are crucial to prevent unwanted side reactions at the N-terminus and reactive side chains of the amino acids. americanpeptidesociety.org The two most common protecting group strategies are Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) chemistry. americanpeptidesociety.orgpeptide.com

Fmoc Chemistry: The Fmoc group is base-labile and is typically removed using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). americanpeptidesociety.orgmasterorganicchemistry.com This mild deprotection condition makes Fmoc chemistry popular for modern peptide synthesis, including for complex peptides. americanpeptidesociety.orgmasterorganicchemistry.com The side chains of amino acids like glutamic acid are protected with acid-labile groups such as tert-butyl (tBu), which are removed at the final cleavage step. peptide.com

Boc Chemistry: The Boc group is acid-labile and is removed using an acid, commonly trifluoroacetic acid (TFA). americanpeptidesociety.orgpublish.csiro.aupublish.csiro.au While requiring harsher conditions for deprotection compared to Fmoc, Boc chemistry can be advantageous for synthesizing hydrophobic peptides, as the protonation of the N-terminus after Boc removal can reduce aggregation. peptide.com In a Boc-based synthesis of a glutamyl-leucine containing peptide, Boc-Leu would be attached to the resin, followed by coupling with a Boc-protected glutamic acid derivative. publish.csiro.aupublish.csiro.au

| Strategy | Nα-Protecting Group | Deprotection Condition | Side-Chain Protection | Final Cleavage |

| Fmoc | Fmoc | Base (e.g., Piperidine) americanpeptidesociety.orgmasterorganicchemistry.com | Acid-labile (e.g., tBu, Trt) peptide.com | Acid (e.g., TFA) peptide.com |

| Boc | Boc | Acid (e.g., TFA) americanpeptidesociety.orgpublish.csiro.aupublish.csiro.au | Acid-labile (e.g., Bzl) or HF-labile peptide.com | Strong Acid (e.g., HF, TFMSA) peptide.com |

The choice of resin is critical as it determines the conditions under which the final peptide is cleaved from the solid support. biosynth.com For synthesizing a peptide with a C-terminal carboxylic acid like this compound, resins such as the Wang resin or 2-chlorotrityl chloride (2-CTC) resin are commonly used in Fmoc-SPPS, as they allow for cleavage under moderately acidic conditions, yielding the free C-terminus. In Boc-SPPS, the Merrifield resin is a classic choice, requiring strong acid, like hydrogen fluoride (B91410) (HF) or hydrogen bromide (HBr) in trifluoroacetic acid, for cleavage. publish.csiro.aupublish.csiro.au

The final cleavage step not only releases the peptide from the resin but also removes the side-chain protecting groups. kohan.com.tw This is typically achieved by treating the peptide-resin with a "cleavage cocktail" containing a strong acid (e.g., TFA) and scavengers. kohan.com.twthermofisher.com Scavengers, such as water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT), are added to trap the reactive carbocations generated from the protecting groups, preventing side reactions with sensitive amino acid residues like tryptophan, methionine, and tyrosine. kohan.com.tw After cleavage, the crude peptide is typically precipitated with cold diethyl ether, filtered, and then purified. thermofisher.compeptide.com

| Resin Type | Typical Application | Cleavage Condition |

| Wang Resin | Fmoc-SPPS for C-terminal acids | Moderate TFA concentration biosynth.com |

| 2-Chlorotrityl Chloride Resin | Fmoc-SPPS for protected fragments or C-terminal acids | Very mild acid (e.g., dilute TFA) biosynth.com |

| Merrifield Resin | Boc-SPPS for C-terminal acids | Strong acid (e.g., HF, HBr/TFA) publish.csiro.aupublish.csiro.au |

| HMPA Resin | Fmoc-SPPS | TFA-based cocktail peptide.com |

While the conventional direction of peptide synthesis is from the C-terminus to the N-terminus, N- to C-directed (or "inverse") synthesis has also been explored. nih.govchemrxiv.org This approach offers potential advantages in minimizing racemization for certain amino acids and may be more efficient for specific applications. chemrxiv.org Early work by Felix and Merrifield demonstrated N-to-C SPPS using acyl azide (B81097) activation. nih.govchemrxiv.org More recent developments have explored various activation methods to facilitate this alternative synthetic direction, which could be applied to the synthesis of this compound. nih.govdiva-portal.org

Resin Selection and Cleavage Procedures

Solution-Phase Peptide Synthesis (LPPS) Methodologies

Solution-phase peptide synthesis (LPPS), also known as liquid-phase peptide synthesis, involves carrying out the reactions in a homogeneous solution. While often more labor-intensive due to the need for purification after each step, LPPS is highly scalable and avoids issues related to the solid support. nih.govrsc.org

Mixed-Anhydride Method: This technique involves the activation of the carboxyl group of an N-protected amino acid by forming a mixed anhydride, typically with a chloroformate like isobutyl chloroformate in the presence of a base such as N-methylmorpholine. google.comnih.gov This activated species then reacts with the free amino group of the other amino acid (or peptide fragment) to form the peptide bond. google.compublish.csiro.au For this compound, an N-protected glutamic acid derivative would be activated and subsequently reacted with a C-protected leucine (B10760876) derivative. publish.csiro.au The reaction is often performed at low temperatures to minimize side reactions, although some methods allow for room temperature coupling. google.comekb.eg

Fragment Condensation: In this approach, smaller, pre-synthesized peptide fragments are coupled together in solution. google.comgoogle.com For the synthesis of this compound, this would simply involve the coupling of a protected glutamic acid with a protected leucine. However, this strategy is more commonly employed for synthesizing larger peptides, where fragments like a dipeptide and a tripeptide are joined. google.comnih.gov The coupling is achieved using activating agents similar to those in stepwise synthesis. This method can be more efficient for long sequences and allows for the purification of intermediate fragments. rsc.org

Green Chemistry Principles in LPPS

Liquid-Phase Peptide Synthesis (LPPS) has emerged as a sustainable and efficient alternative to the more common Solid-Phase Peptide Synthesis (SPPS), particularly for the large-scale production of shorter peptides. bachem.com Its alignment with the principles of green chemistry addresses many of the environmental and economic concerns associated with traditional peptide synthesis. bachem.comgappeptides.com

Key green chemistry principles evident in LPPS include:

Waste Prevention: Compared to SPPS, LPPS significantly reduces the consumption of solvents and excess reagents. bachem.com SPPS often requires large volumes of solvents like N,N-dimethylformamide (DMF) for washing and reaction steps, contributing to a high process mass intensity (PMI). rsc.orgacs.org LPPS, by keeping the growing peptide in solution, avoids the need for a solid resin support and the associated extensive washing steps, thereby generating less chemical waste. bachem.comnih.gov

Atom Economy: LPPS can offer better atom economy. nih.govbrieflands.com By minimizing the use of excess protected amino acids and coupling reagents, a higher proportion of the atoms from the reactants are incorporated into the final product. chemrxiv.org Strategies are continually being developed to improve the atom economy of coupling reagents themselves. brieflands.com

Use of Safer Solvents and Reagents: There is a significant push to replace hazardous solvents commonly used in peptide synthesis, such as DMF and N-methyl-2-pyrrolidone (NMP), due to toxicity concerns. acs.orgrsc.orggyrosproteintechnologies.com Research has identified greener alternatives suitable for LPPS, including 2-MeTHF, cyclopentyl methyl ether (CPME), propylene (B89431) carbonate, and even water-based systems. rsc.orgadvancedchemtech.comgappeptides.comthermofisher.com These solvents are often derived from renewable sources and have a better environmental profile. gappeptides.com

Design for Energy Efficiency: Energy consumption in peptide synthesis is largely associated with solvent removal and purification steps. gappeptides.com By using fewer solvents, LPPS inherently reduces the energy required for these processes. bachem.comgappeptides.com Furthermore, the development of continuous flow systems for LPPS can enhance energy efficiency through better heat transfer and reduced reaction times. acs.orgbiomatik.com Some modern LPPS approaches, like Sustainable Liquid Phase Peptide Synthesis (SLiPPS), emphasize faster reaction kinetics which contributes to energy and time savings. euroapi.com

The table below summarizes the application of green chemistry principles in LPPS.

Interactive Data Table: Green Chemistry Principles in Liquid-Phase Peptide Synthesis (LPPS)

| Green Chemistry Principle | Application in LPPS | Comparison with SPPS |

| Waste Prevention | Reduces the need for large volumes of washing solvents and excess reagents. bachem.com | SPPS generates significant solvent and reagent waste due to repeated washing and coupling cycles on a solid support. rsc.org |

| Atom Economy | Minimizes the use of protecting groups and excess amino acids, improving the incorporation of reactants into the final peptide. nih.govchemrxiv.org | SPPS often requires large excesses of reagents to drive reactions to completion, leading to lower atom economy. bachem.com |

| Safer Solvents | Enables the use of greener solvents like 2-MeTHF, CPME, and water, reducing reliance on hazardous solvents like DMF. gappeptides.comthermofisher.comeuroapi.com | Traditionally reliant on solvents like DMF and DCM, which have significant health and environmental concerns. acs.orggyrosproteintechnologies.com |

| Energy Efficiency | Lower solvent volumes reduce the energy needed for removal and purification. gappeptides.com Continuous flow applications further improve energy efficiency. biomatik.com | The large solvent volumes used in SPPS require significant energy for removal, and purification processes are also energy-intensive. acs.org |

Enzymatic and Biocatalytic Synthesis of this compound and Related Peptides

Enzymatic methods offer a highly specific and environmentally friendly route for peptide synthesis, operating under mild conditions and often without the need for complex protecting group strategies. asm.org

Proteases, enzymes that naturally hydrolyze peptide bonds, can be used in reverse to catalyze their formation. This process, known as reverse proteolysis or kinetically controlled synthesis, involves the reaction of an N-protected amino acid ester with a free amino acid (or peptide). The enzyme's high stereospecificity ensures the formation of optically pure peptides. Serine proteases and metalloproteases are commonly used for this purpose. asm.org For instance, d-stereospecific amidohydrolases from Streptomyces species have been shown to catalyze the synthesis of dipeptides. asm.org This method avoids the use of expensive additives like ATP and is characterized by simple kinetics and ease of handling. asm.org

A more direct enzymatic approach involves the use of peptide ligases. These enzymes are nature's tools for forming peptide bonds. L-amino acid ligases (Lals), for example, catalyze the condensation of unprotected amino acids in a single, ATP-dependent step. nih.govnih.gov This method is highly efficient as the reaction products are not degraded and the substrates (amino acids and ATP) can be supplied within microbial cells for fermentative production. nih.gov

Different ligases exhibit different substrate specificities. For example, an L-amino acid ligase from Ralstonia solanacearum was found to preferably synthesize hetero-dipeptides with a bulkier amino acid at the N-terminus, which is opposite to the preference of the ligase from Bacillus subtilis. nih.gov Other ligases, like Sortase A, recognize specific peptide sequences and catalyze the ligation of two peptide fragments through a thioacyl intermediate mechanism. mdpi.com These enzymatic tools provide a powerful platform for the precise and sustainable synthesis of dipeptides like this compound.

The table below compares the features of protease- and ligase-mediated peptide synthesis.

Interactive Data Table: Comparison of Enzymatic Peptide Synthesis Methods

| Feature | Protease-Catalyzed Synthesis | Ligase-Mediated Synthesis |

| Mechanism | Reverse of proteolysis; aminolysis of an amino acid ester. asm.org | Direct condensation of amino acids or peptide fragments. nih.govmdpi.com |

| Cofactor Requirement | Generally does not require cofactors like ATP. asm.org | Often requires ATP for activation. nih.govresearchgate.net |

| Substrates | Typically requires an N-protected amino acid ester and a nucleophilic amino acid/peptide. asm.org | Can utilize unprotected amino acids directly. chemrxiv.orgnih.gov |

| Byproducts | Releases alcohol from the ester substrate. | Hydrolyzes ATP to ADP and phosphate. nih.gov |

| Selectivity | High stereoselectivity and regioselectivity based on enzyme's natural cleavage preference. | High specificity for particular amino acids or recognition sequences. nih.govmdpi.com |

Protease-Catalyzed Peptide Bond Formation

Biosynthetic Pathways of Constituent Amino Acids (Glutamic Acid and Leucine)

In nature, the building blocks of this compound are produced through distinct metabolic pathways that are fundamental to all life. wikipedia.org Glutamic acid and leucine are synthesized from common metabolic intermediates derived from the citric acid cycle and glycolysis, respectively.

Glutamic Acid Synthesis: The biosynthesis of glutamic acid begins with α-ketoglutarate (also known as 2-oxoglutarate), a key intermediate in the citric acid cycle. libretexts.orgproteopedia.org In a central reaction of nitrogen metabolism, α-ketoglutarate is converted directly to L-glutamate. wikipedia.org This process serves as a primary route for assimilating inorganic ammonia (B1221849) into organic molecules. bu.edu Glutamate (B1630785) then acts as a universal amino group donor for the synthesis of most other amino acids through transamination reactions. wikipedia.orgproteopedia.org

Leucine Synthesis: The pathway to leucine is more complex, starting from pyruvate, the end product of glycolysis. wikipedia.orgontosight.ai The synthesis of leucine is part of the branched-chain amino acid pathway, which it shares initially with valine. agriculturejournals.cz The pathway diverges from valine synthesis at the intermediate α-ketoisovalerate. wikipedia.orgnih.gov A series of dedicated enzymatic steps then elongates the carbon chain of α-ketoisovalerate to ultimately form leucine. agriculturejournals.czwikipedia.org This entire process occurs in plants and microorganisms, which can synthesize leucine de novo. wikipedia.org

The synthesis of glutamic acid and leucine is catalyzed by a specific set of enzymes that mediate the transformation of their metabolic precursors.

Enzymes for Glutamic Acid Synthesis: The primary enzyme responsible for converting α-ketoglutarate to glutamate is Glutamate Dehydrogenase (GDH) . nih.govcreative-biolabs.com GDH catalyzes the reversible reductive amination of α-ketoglutarate using ammonia and a reducing equivalent (NADH or NADPH). nih.govnih.gov

Reaction: α-ketoglutarate + NH₄⁺ + NAD(P)H ⇌ L-glutamate + NAD(P)⁺ + H₂O nih.gov

Alternatively, glutamate can be formed via transamination , where an aminotransferase enzyme transfers an amino group from an existing amino acid to α-ketoglutarate. wikipedia.orgbritannica.com

Enzymes for Leucine Synthesis: The synthesis of leucine from α-ketoisovalerate involves a dedicated four-step pathway found in microorganisms and plants. agriculturejournals.cznih.govwikipedia.org

α-Isopropylmalate synthase catalyzes the condensation of α-ketoisovalerate with acetyl-CoA. agriculturejournals.czasm.org

Isopropylmalate isomerase (or 3-isopropylmalate dehydratase) performs an isomerization of the resulting product. agriculturejournals.czasm.org

β-Isopropylmalate dehydrogenase (or 3-isopropylmalate dehydrogenase) carries out an NAD⁺-dependent oxidative decarboxylation to yield α-ketoisocaproate (the α-keto acid of leucine). agriculturejournals.cznih.govresearchgate.net

Branched-chain amino acid aminotransferase (or a specific leucine aminotransferase) completes the synthesis by transferring an amino group (often from glutamate) to α-ketoisocaproate to form L-leucine. wikipedia.orgmetwarebio.com

The table below details the key enzymes and reactions in the biosynthesis of glutamic acid and leucine.

Interactive Data Table: Key Enzymes in the Biosynthesis of Glutamic Acid and Leucine

| Amino Acid | Precursor | Key Enzyme(s) | Reaction Type | Product |

| Glutamic Acid | α-Ketoglutarate | Glutamate Dehydrogenase (GDH) genome.jp | Reductive Amination creative-biolabs.com | L-Glutamate |

| Glutamic Acid | α-Ketoglutarate | Aminotransferases wikipedia.org | Transamination britannica.com | L-Glutamate |

| Leucine | α-Ketoisovalerate | α-Isopropylmalate synthase agriculturejournals.cz | Condensation | (S)-2-Isopropylmalic acid |

| Leucine | (S)-2-Isopropylmalic acid | Isopropylmalate isomerase asm.org | Isomerization | (2R,3S)-3-Isopropylmalic acid |

| Leucine | (2R,3S)-3-Isopropylmalic acid | β-Isopropylmalate dehydrogenase nih.gov | Oxidative Decarboxylation | α-Ketoisocaproate |

| Leucine | α-Ketoisocaproate | Branched-chain amino acid aminotransferase wikipedia.org | Transamination | L-Leucine |

Enzymatic Transformations and Metabolic Fates of H Glu Leu Oh in Research Models

Peptidase and Protease Substrate Specificity Studies

The breakdown of peptides is mediated by enzymes called peptidases or proteases, which exhibit varying degrees of specificity for their substrates. rsc.org The structure of H-Glu-Leu-OH, featuring a γ-glutamyl linkage, makes it a particular substrate for certain classes of enzymes.

Key enzymes involved in the metabolism of γ-glutamyl dipeptides include γ-glutamyltransferase (GGT) and various aminopeptidases. mdpi.comjmb.or.kr

γ-Glutamyltransferase (GGT): This enzyme is central to the metabolism of glutathione (B108866) and other γ-glutamyl compounds. mdpi.complos.org GGT can transfer the γ-glutamyl moiety from a donor molecule, like this compound, to an acceptor, which can be an amino acid, a peptide, or water (hydrolysis). acs.orgtandfonline.com Studies on GGT from Bacillus licheniformis and Aspergillus oryzae have demonstrated its activity on γ-glutamyl compounds. mdpi.comtandfonline.com The specificity of GGT allows it to recognize the γ-glutamyl portion of the dipeptide, facilitating its cleavage or transfer.

Leucine (B10760876) Aminopeptidase (B13392206) (LAP): As its name suggests, LAP cleaves amino acids from the N-terminus of peptides, showing a preference for leucine residues. rsc.orgjmb.or.kr In studies of fungal enzymes from traditional soybean fermentation, leucine aminopeptidase activity was a key parameter measured, indicating its role in breaking down peptides to release N-terminal amino acids like leucine. jmb.or.kr While LAP typically acts on α-peptide bonds, its role in the complete degradation of protein hydrolysates makes it relevant to the eventual release of leucine after initial cleavage of the γ-glutamyl bond by other enzymes.

Dipeptidyl Aminopeptidase I (Cathepsin C): This enzyme removes dipeptides sequentially from the N-terminus of polypeptide chains. For instance, it has been shown to cleave dipeptides like His-Ser and Gln-Gly from glucagon (B607659). semanticscholar.org Its broad specificity suggests it could potentially act on dipeptides released from larger proteins, although its primary action is on longer peptides. semanticscholar.org

The substrate specificity of these enzymes is determined by the amino acid residues at and near the cleavage site (the P1 and P1' positions). nih.gov For this compound, the glutamic acid and leucine residues dictate the interaction with the enzyme's active site. Multiplex substrate profiling techniques have been developed to map the specificity of various peptidases, revealing preferences for certain amino acids at different positions. nih.govucsf.edu For example, studies have shown that peptidases can have a high specificity for hydrophobic residues like leucine in certain positions. ucsf.edu

Table 1: Enzyme Specificity for this compound and Related Peptides

| Enzyme | Type | Action on γ-Glu-Leu or Related Structures | Research Context | Citation |

|---|---|---|---|---|

| γ-Glutamyltransferase (GGT) | Transferase | Catalyzes hydrolysis and transpeptidation of the γ-glutamyl bond. | Found in various organisms, including bacteria like Bacillus subtilis and fungi, and plays a key role in synthesizing and degrading γ-glutamyl peptides. | mdpi.comacs.org |

| Leucine Aminopeptidase (LAP) | Exopeptidase | Cleaves N-terminal leucine from peptides. | Overexpressed in some cancers; used in developing fluorescent probes for activity detection. Its presence in fermented foods contributes to proteolysis. | rsc.orgjmb.or.kr |

| Dipeptidyl Aminopeptidase I | Exopeptidase | Sequentially removes dipeptides from the N-terminus. | Degrades hormones like glucagon and secretin by cleaving successive dipeptides until a blocking residue (like arginine) is encountered. | semanticscholar.org |

| γ-Glutamyl Cyclotransferase (GCT) | Lyase | Converts γ-glutamyl amino acids into 5-oxoproline and a free amino acid. | Functions in the glutathione cycle, catabolizing the products of GGT activity. | frontiersin.org |

Enzyme Kinetics and Reaction Mechanisms of this compound Degradation

The degradation of this compound primarily occurs via the hydrolysis of the γ-glutamyl peptide bond. The enzyme γ-glutamyltransferase (GGT) is a principal catalyst in this process. GGT operates through a "ping-pong" mechanism involving a covalent γ-glutamyl-enzyme intermediate. tandfonline.com

Hydrolysis: The γ-glutamyl group is transferred to water, releasing glutamic acid and leucine. γ-Glu-Leu + H₂O → Glu + Leu

Transpeptidation: The γ-glutamyl group is transferred to an acceptor molecule (e.g., an amino acid or another peptide). acs.org γ-Glu-Leu + Acceptor → γ-Glu-Acceptor + Leu

Kinetic studies have been performed to quantify the efficiency of these enzymatic reactions. Research on a transpeptidase-specialized variant of GGT from Bacillus licheniformis demonstrated its use in synthesizing γ-glutamyl-leucine. mdpi.com Conversely, the wild-type enzyme catalyzes both synthesis and hydrolysis. A patent application described the hydrolysis of γ-glutamyl-leucine by GGT as a proof-of-concept for a cellular transport system. google.com Kinetic parameters for the hydrolysis of various dipeptides by different peptidases have been determined, showing a wide range of efficiencies (kcat/Km). nih.gov For instance, the hydrolysis of L-Arg-D-Asp by a bacterial dipeptidase showed a kcat/Km of 7.6 × 10⁵ M⁻¹ s⁻¹. nih.gov

Table 2: Kinetic Parameters for Related Dipeptidase Reactions

| Enzyme | Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Source Organism | Citation |

|---|---|---|---|---|---|---|

| Sco3058 Dipeptidase | L-Ala-L-Asp | - | 1400 | - | Streptomyces coelicolor | nih.gov |

| Sco3058 Dipeptidase | L-Arg-D-Asp | - | - | 7.6 x 10⁵ | Streptomyces coelicolor | nih.gov |

| Sco3058 Dipeptidase | L-Leu-D-Glu | 0.55 | 135 | 2.5 x 10⁵ | Streptomyces coelicolor | nih.gov |

| Dipeptidyl Aminopeptidase I | His-Ser-βNA | 0.022 | 116 | - | Rat Liver | semanticscholar.org |

| Dipeptidyl Aminopeptidase I | Glucagon | 0.027 | 81 | - | Rat Liver | semanticscholar.org |

Note: Data for this compound specifically is limited in readily available literature, so parameters for related substrates are provided for context.

Cellular and Molecular Metabolism of Dipeptides

The metabolic journey of this compound involves its transport into the cell followed by intracellular breakdown.

Small peptides like dipeptides and tripeptides are transported across cellular membranes by specific transporter proteins. bachem.com In mammals, the two major transporters are PepT1 and PepT2. bachem.com

PepT1 is primarily located in the brush border membrane of intestinal cells and is responsible for absorbing nutritional peptides from the gut. bachem.com

PepT2 is found in other tissues, including the renal tubules, where it reabsorbs peptides from primitive urine. bachem.comnih.gov

These transporters are proton-coupled oligopeptide cotransporters (H+/oligopeptide cotransporters), meaning they use a proton motive force to drive the uptake of peptides into the cell. nih.govnih.gov This process is electrogenic. nih.gov These transporters exhibit broad substrate specificity, allowing them to transport thousands of different di- and tripeptides, which would include this compound. bachem.com

In microorganisms such as the bacterium Lactococcus lactis, similar dipeptide transport systems exist that are directly coupled to the proton motive force. nih.gov Studies on H-phosphinic analogs of glutamate-containing dipeptides have shown that dipeptide forms (e.g., L-Leu-Glu-γ-PH) can have higher efficacy as antimicrobials than the single amino acid analog, likely due to enhanced uptake via peptide permease systems in bacteria. nih.gov

Once inside the cell, dipeptides are typically short-lived intermediates. hmdb.ca They are rapidly hydrolyzed by intracellular peptidases into their constituent amino acids. hmdb.ca This intracellular breakdown serves two main purposes: it prevents the efflux of the dipeptide back out of the cell and provides a source of amino acids for cellular processes.

For this compound, hydrolysis would release glutamic acid and leucine.

Glutamate (B1630785) is a key excitatory neurotransmitter and a central molecule in nitrogen metabolism. bachem.com

Leucine is an essential branched-chain amino acid crucial for protein synthesis. Its intracellular concentration is sensed by proteins like Leucyl-tRNA Synthetase (LRS), which can signal to the mTORC1 pathway to regulate cell growth and translation. biocon.re.kr

The specific pathway for the breakdown of γ-glutamyl dipeptides involves γ-glutamyl cyclotransferase (GCT). This enzyme acts on the γ-glutamyl amino acid released by GGT, converting it into 5-oxoproline (pyroglutamic acid) and the free amino acid (in this case, leucine). frontiersin.org The 5-oxoproline is then further metabolized within the glutathione cycle. frontiersin.org This intracellular hydrolysis ensures that the constituent amino acids are made available for biosynthesis, energy production, or other metabolic roles.

Molecular Interactions and Recognition of H Glu Leu Oh

Ligand-Macromolecule Binding Studies (in vitro/cell-free systems)

In vitro and cell-free binding assays are essential for characterizing the interactions between a ligand like H-Glu-Leu-OH and its protein targets. nih.gov These studies help quantify binding affinity, kinetics, and specificity. nih.gov The binding of this compound is primarily associated with receptors and enzymes that recognize either the γ-glutamyl moiety or the constituent amino acids.

Key macromolecular partners include:

γ-Glutamyltransferase (GGT): This enzyme plays a crucial role in glutathione (B108866) metabolism by catalyzing the transfer of a γ-glutamyl group from a donor to an acceptor. mdpi.com The catalytic mechanism involves the specific recognition and binding of the γ-glutamyl portion of substrates like this compound within the enzyme's active site. mdpi.com The binding is facilitated by key residues that form hydrogen bonds with the α-amino and carboxyl groups of the γ-glutamyl moiety. mdpi.com

Calcium-Sensing Receptor (CaSR): This G-protein-coupled receptor can be modulated by various amino acids and γ-glutamyl peptides. jst.go.jpnih.gov Studies on a range of γ-glutamyl peptides show that activation of the CaSR is dependent on the structure of the second amino acid residue. jst.go.jp While direct binding data for this compound is not extensively detailed, related dipeptides like γ-Glu-Val show moderate activity, suggesting that the receptor can accommodate neutral, aliphatic side chains like leucine (B10760876). jst.go.jp

Amino Acid Transporters: The cellular uptake of leucine and its derivatives is mediated by transporters such as the L-type amino acid transporter 1 (LAT1). nih.gov The recognition by LAT1 requires a free amino group and a carboxyl group, along with a hydrophobic side chain. nih.gov As this compound contains a leucine residue, it is a potential substrate for such transporters, which would represent a key ligand-macromolecule interaction at the cell membrane.

Table 1: Summary of Potential Macromolecular Interactions for this compound

| Macromolecule | Type | Interacting Moiety of this compound | Nature of Interaction | Reference |

|---|---|---|---|---|

| γ-Glutamyltransferase (GGT) | Enzyme | γ-Glutamyl group | Substrate recognition for catalysis | mdpi.com |

| Calcium-Sensing Receptor (CaSR) | G-Protein-Coupled Receptor | Entire dipeptide structure | Agonist modulation | jst.go.jp |

| L-type Amino Acid Transporter 1 (LAT1) | Transmembrane Protein | Leucine residue and terminal groups | Substrate transport | nih.gov |

Conformational Analysis and Structure-Activity Relationships (SAR)

The biological activity of a peptide is intrinsically linked to its three-dimensional structure and its ability to adopt specific conformations upon binding to a receptor.

Structure-activity relationship (SAR) studies on γ-glutamyl peptides have provided critical insights into the features required for biological function. For instance, in the activation of the Calcium-Sensing Receptor (CaSR), several structural elements are crucial:

N-terminal γ-L-glutamyl residue: The presence of this group is a primary requirement for activity. jst.go.jp

Second Residue: A moderately sized, neutral, and aliphatic substituent in the L-configuration at the second position enhances activity. jst.go.jp This supports the potential for this compound to be an active ligand.

C-terminal Carboxylic Acid: A free carboxyl group at the C-terminus is preferred for intense CaSR activity. jst.go.jp

Table 2: Structure-Activity Relationship of γ-Glutamyl Dipeptides on CaSR

| Compound | Second Residue | Characteristics | Relative CaSR Activity | Reference |

|---|---|---|---|---|

| γ-Glu-Cys | Cysteine | Polar, Thiol-containing | High | jst.go.jp |

| γ-Glu-Val | Valine | Nonpolar, Aliphatic | Moderate | jst.go.jp |

| γ-Glu-Gly | Glycine | No side chain | Low | jst.go.jp |

| γ-Glu-Leu | Leucine | Nonpolar, Aliphatic | Predicted Moderate | jst.go.jp |

NMR spectroscopy is a powerful technique for determining the solution-state conformation of peptides. nih.gov It provides atomic-level information on molecular structure, dynamics, and intramolecular interactions like hydrogen bonds. nih.gov

A combination of 1D and 2D NMR experiments is used to fully characterize a peptide like this compound.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled through-bond, typically over two to three bonds. uzh.ch For this compound, COSY spectra would be used to trace the connectivity within each amino acid residue, for example, from the amide proton (NH) to the alpha-proton (Hα) and subsequently to the side-chain protons (Hβ, Hγ, etc.). nih.govmdpi.com

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond immediate neighbors, revealing the entire spin system of an amino acid residue. nih.govuni-bayreuth.de A cross-peak between an amide proton and all other protons within the same residue allows for unambiguous identification of the amino acid type (e.g., distinguishing the longer spin system of glutamate (B1630785) from the shorter one of leucine). uni-bayreuth.de

The precise resonance frequency, or chemical shift, of a nucleus is highly sensitive to its local electronic environment and, by extension, to the peptide's conformation. researchgate.net

Chemical Shift Analysis: The observed chemical shifts of Hα, Cα, and Cβ atoms are often compared to "random coil" values, which represent the shifts in an unstructured peptide. uzh.chresearchgate.net Significant deviations from these values can indicate the presence of stable secondary structures. For a short, flexible dipeptide like this compound in solution, chemical shifts are expected to be close to their random coil values, though transient conformational preferences can cause minor shifts. d-nb.info

Hydrogen Bonding: Intramolecular hydrogen bonds, which stabilize folded structures, can be identified through NMR. illinois.edu This is often done by measuring the temperature coefficient of the amide proton chemical shifts. Amide protons that are shielded from the solvent by being involved in a hydrogen bond show a smaller change in chemical shift with temperature compared to solvent-exposed protons. acs.org While stable intramolecular hydrogen bonds are less likely in a short linear dipeptide, this method can probe transient interactions with the solvent.

Table 3: Expected ¹H Random Coil Chemical Shift Ranges (ppm) for this compound Residues

| Residue | NH | Hα | Hβ | Hγ | Hδ | Reference |

|---|---|---|---|---|---|---|

| Glutamic Acid (Glu) | 8.42 | 4.35 | 2.06, 1.96 | 2.31, 2.31 | - | uzh.ch |

| Leucine (Leu) | 8.25 | 4.36 | 1.69, 1.61 | 1.65 | 0.92, 0.87 | uzh.chd-nb.info |

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to investigate the secondary structure of peptides and proteins in solution. mdpi.comsubr.edu The method measures the differential absorption of left and right circularly polarized light by chiral molecules. univr.it

Different types of secondary structures (α-helix, β-sheet, random coil) have distinct CD spectral signatures in the far-UV region (190-250 nm). mdpi.com

α-Helix: Characterized by negative bands at ~222 nm and ~208 nm, and a strong positive band at ~192 nm. univr.it

β-Sheet: Shows a negative band around 218 nm and a positive band near 196 nm. univr.it

Random Coil: Typically exhibits a strong negative band near 195 nm and a weak positive band around 212 nm. univr.it

For a short and flexible dipeptide such as this compound, it is highly probable that it does not adopt a stable, well-defined secondary structure in aqueous solution. Therefore, its CD spectrum would be expected to be characteristic of a random coil.

Table 4: Characteristic Far-UV CD Spectral Features for Peptide Conformations

| Structure | Feature 1 (Wavelength) | Feature 2 (Wavelength) | Expected for this compound | Reference |

|---|---|---|---|---|

| α-Helix | Negative band (~222 nm) | Negative band (~208 nm) | No | univr.it |

| β-Sheet | Negative band (~218 nm) | Positive band (~196 nm) | No | univr.it |

| Random Coil | Negative band (~195 nm) | Weak Positive/Zero (~212 nm) | Yes | univr.it |

Biological Roles and Mechanistic Investigations of H Glu Leu Oh Non Human, Non Clinical

Modulation of Cellular Processes in Model Systems

The dipeptide H-Glu-Leu-OH, also known as γ-glutamyl-leucine, is a bioactive peptide that has been observed to influence a variety of cellular processes in non-human, non-clinical model systems. nih.gov These peptides, composed of γ-glutamate and leucine (B10760876), are formed through the breakdown of larger proteins. hmdb.ca While many dipeptides are transient intermediates in protein digestion and catabolism, some, including this compound, exhibit distinct physiological or cell-signaling activities. hmdb.cabachem.com

In various model systems, γ-glutamyl dipeptides have been implicated in the modulation of fundamental cellular activities such as inflammatory responses, oxidative stress, and glucose metabolism. nih.gov A key mechanism underlying these effects is the activation of the calcium-sensing receptor (CaSR), a G-protein-coupled receptor. nih.gov Activation of CaSR can, in turn, influence a wide array of cellular functions, including insulin (B600854) secretion, the release of nitric oxide, cell proliferation, and apoptosis. nih.gov

For instance, studies on rat aortic segments in vitro have demonstrated a specific regional differentiation of the endothelium for signals that regulate the cGMP content of the underlying smooth muscle. physiology.org The formation of glutamate (B1630785) from leucine, a pathway involving this compound, was found to increase cGMP, which is associated with the relaxation of vascular smooth muscle. physiology.org This suggests a role for the dipeptide in regulating vascular contractility and compliance. physiology.org

Furthermore, research using Chinese hamster ovary (CHO) cells as a model system has provided insights into amino acid biosynthesis and metabolism, which are fundamental cellular processes. elifesciences.org While not directly focused on this compound, these studies highlight the intricate pathways involved in the synthesis and utilization of its constituent amino acids, glutamate and leucine, which are crucial for cell viability and proliferation. elifesciences.orglibretexts.org

The cellular uptake of di- and tripeptides is mediated by transporter proteins like PepT1 and PepT2. bachem.com This transport mechanism allows these peptides to enter cells, where they can then exert their biological effects or be further broken down into individual amino acids. bachem.com

Interactive Data Table: Cellular Processes Modulated by γ-Glutamyl Dipeptides in Model Systems

| Cellular Process | Model System | Observed Effect | Putative Mechanism | Citation |

| Inflammation | Various cell cultures | Modulation of inflammatory responses | Activation of CaSR | nih.gov |

| Oxidative Stress | Various cell cultures | Involvement in oxidative stress pathways | Activation of CaSR | nih.gov |

| Glucose Metabolism | Various cell cultures | Regulation of glucose metabolism | Activation of CaSR | nih.gov |

| Vascular Contractility | Rat aortic rings | Increased cGMP, leading to relaxation | Leucine-to-glutamate pathway | physiology.org |

| Cell Proliferation | Not specified | Upregulation of cell proliferation | Activation of CaSR | nih.gov |

| Apoptosis | Not specified | Upregulation of apoptosis | Activation of CaSR | nih.gov |

Influence on Gene Expression and Proteomic Profiles (in vitro)

The influence of this compound and its constituent amino acids on gene expression and proteomic profiles has been investigated in various in vitro settings. These studies provide insights into the molecular mechanisms through which this dipeptide may exert its biological effects.

Studies involving mesenchymal stromal cells (MSCs) have utilized Deep-SAGE (serial analysis of gene expression) sequencing to profile mRNA expression. While not directly testing this compound, this methodology allows for the identification of differentially expressed genes in response to various stimuli, providing a framework for how such peptides could alter cellular function at the genetic level. For example, pathways related to immune responses and protein ubiquitination have been shown to be affected in these models.

Furthermore, the individual amino acids that constitute this compound, namely glutamic acid and leucine, have been shown to impact gene expression and protein synthesis. Mutational analysis in recombinant protein expression systems has revealed that the amino acid at the +2 position significantly affects the level of protein expression. nih.gov Specifically, constructs with leucine at this position showed different expression levels compared to those with other amino acids like alanine (B10760859) or serine. nih.gov Conversely, glutamic acid at this position resulted in greatly reduced protein expression. nih.gov This highlights the nuanced role of individual amino acids in the regulation of protein synthesis.

Proteomics, the large-scale study of proteins, offers a powerful tool to understand the functional consequences of cellular perturbations. acs.org Bottom-up proteomics, a common strategy, involves the hydrolysis of proteins into peptides, which are then analyzed by mass spectrometry. acs.org This approach can be used to create comprehensive protein expression profiles. mdpi.com For instance, proteomic analysis of different species of Cordyceps, a medicinal fungus, revealed that proteins involved in metabolic processes and cellular processes were highly active. mdpi.com Such techniques could be applied to cell cultures treated with this compound to elucidate its impact on the proteome.

The synthesis and degradation of proteins are fundamental cellular processes that can be influenced by the availability of amino acids. nih.gov Leucine, in particular, is a known activator of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a key regulator of protein synthesis. nih.gov Activation of mTOR by leucine leads to the phosphorylation of downstream targets like S6K1 and 4E-BP1, ultimately increasing protein synthesis in various tissues, as demonstrated in in vitro models. nih.gov

Interactive Data Table: Research Findings on the Influence of Leucine and Glutamate on Gene Expression and Proteomics

| Component | Experimental System | Method | Key Finding | Citation |

| Leucine | Recombinant Igα expression | Mutational Analysis | Lower protein expression compared to small amino acids at the +2 position. | nih.gov |

| Glutamic Acid | Recombinant Igα expression | Mutational Analysis | Greatly reduced protein expression at the +2 position. | nih.gov |

| Leucine | Various cell lines | mTOR signaling analysis | Leucine activates the mTOR pathway, promoting protein synthesis. | nih.gov |

| General Amino Acids | Mesenchymal Stromal Cells | Deep-SAGE sequencing | Differential mRNA expression in pathways related to immune response and cell interaction. | |

| General Proteins | Cordyceps species | Proteomics | Proteins involved in metabolic and cellular processes are highly active. | mdpi.com |

Role in Biochemical Pathways (e.g., specific metabolic cycles in experimental models)

This compound and its constituent amino acids, glutamic acid and leucine, are integral to several key biochemical pathways, as demonstrated in various experimental models. These pathways are fundamental for energy metabolism, biosynthesis, and cellular regulation.

The breakdown of this compound yields glutamate and leucine. hmdb.ca Leucine is a ketogenic amino acid, meaning its carbon skeleton can be degraded to produce acetyl-CoA and acetoacetate (B1235776). libretexts.org Acetyl-CoA can then enter the Krebs cycle (also known as the citric acid or tricarboxylic acid cycle) for complete oxidation to CO2, a process that generates a significant amount of ATP. libretexts.orgnih.gov

Glutamate, on the other hand, is a glucogenic amino acid. It can be converted to α-ketoglutarate, an intermediate of the Krebs cycle, through transamination. libretexts.org This allows its carbon skeleton to be used for glucose synthesis (gluconeogenesis) or for energy production within the cycle. libretexts.org The interconversion between glutamate and α-ketoglutarate is a crucial link between amino acid metabolism and central carbon metabolism. libretexts.org

A specific biochemical pathway involving the conversion of leucine to glutamate has been identified in rat aortic endothelium. physiology.org This "Leu→Glu pathway" proceeds through the metabolism of leucine to acetyl-CoA. physiology.org The rate-controlling step is mediated by the branched-chain α-ketoacid dehydrogenase complex (BCDC). physiology.org The glutamate produced via this pathway is a major source of free glutamate in the aortic segment and plays a role in regulating vascular function. physiology.org

The metabolism of amino acids is intricately connected. For example, during times of starvation, the glucose-alanine cycle can regenerate glucose and remove excess nitrogen from the breakdown of amino acids. nih.gov While this cycle primarily involves alanine, it illustrates the broader principle of how amino acid carbon skeletons contribute to central metabolic pathways. nih.gov

Furthermore, in some bacteria, the glyoxylate (B1226380) cycle, a modification of the Krebs cycle, allows for the net conversion of acetyl-CoA (which can be derived from leucine) into intermediates for carbohydrate biosynthesis. nih.gov

Interactive Data Table: Involvement of this compound Components in Biochemical Pathways

| Component | Pathway | Role/Process | Experimental Model | Citation |

| Leucine | Ketogenic Amino Acid Catabolism | Degraded to acetyl-CoA and acetoacetate for energy. | General biochemical pathway descriptions. | libretexts.org |

| Glutamate | Glucogenic Amino Acid Metabolism | Converted to α-ketoglutarate, a Krebs cycle intermediate. | General biochemical pathway descriptions. | libretexts.org |

| Leucine to Glutamate | Leu→Glu Pathway | Leucine is metabolized to glutamate via acetyl-CoA, regulated by BCDC. | Rat aortic endothelium. | physiology.org |

| Acetyl-CoA (from Leucine) | Krebs Cycle | Enters the cycle for complete oxidation and ATP production. | General metabolic pathway descriptions. | nih.gov |

| α-Ketoglutarate (from Glutamate) | Krebs Cycle | Anaplerotic reaction, replenishing cycle intermediates. | General metabolic pathway descriptions. | libretexts.org |

Analytical and Characterization Methodologies for H Glu Leu Oh Research

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating H-Glu-Leu-OH from complex mixtures, a critical step before its identification and quantification. The choice of chromatographic technique is dictated by the physicochemical properties of the dipeptide and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the most widely used techniques for the analysis of dipeptides like this compound. nih.govresearchgate.netresearchgate.net UPLC, which utilizes smaller particle sizes in the stationary phase, offers higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. nih.govresearchgate.net

Reversed-Phase (RP) chromatography is a common starting point for peptide separation. lcms.czresearchgate.netualberta.ca In this technique, a nonpolar stationary phase is used with a polar mobile phase. For instance, a study on the untargeted metabolomics of serum used a C8 column with a mobile phase consisting of an acetylene (B1199291) solution to achieve chromatographic separation. nih.gov Another method for analyzing γ-glutamyl peptides utilized a BEH C18 column with a mobile phase of water and acetonitrile, both containing formic acid. nih.gov However, highly polar molecules like this compound may exhibit poor retention on RP columns. ymc.eu

To address this challenge, Hydrophilic Interaction Chromatography (HILIC) has emerged as a powerful alternative for the separation of polar compounds. ymc.eutandfonline.compolylc.comacs.org HILIC employs a polar stationary phase and a less polar, water-miscible organic mobile phase. polylc.com This results in the retention of polar analytes, with elution achieved by increasing the polarity of the mobile phase. A method developed for identifying histidine-containing dipeptides successfully used a phosphorylcholine (B1220837) HILIC column with an isocratic mobile phase of ammonium (B1175870) acetate, acetonitrile, and methanol. tandfonline.com HILIC is particularly effective for separating extremely polar compounds and offers a complementary separation mechanism to RP chromatography. tandfonline.compolylc.com The elution order in HILIC is typically the inverse of that in RP chromatography. ymc.eu

| Technique | Stationary Phase Example | Mobile Phase Example | Key Advantages for this compound |

|---|---|---|---|

| Reversed-Phase (RP) | C18, C8 | Acetonitrile/Water with Formic Acid | Widely applicable, good for less polar impurities. |

| Hydrophilic Interaction (HILIC) | Phosphorylcholine, Silica-based | Acetonitrile/Ammonium Acetate Buffer | Excellent retention for polar dipeptides. |

Ion-exchange chromatography (IEX) separates molecules based on their net charge. fredhutch.orglcms.cz This technique is particularly useful for separating isomers of peptides that may have different charge states at a given pH. researchgate.nettosoh.co.jp For instance, the separation of α- and γ-linked glutamyl dipeptides can be challenging. While mass spectrometry can help distinguish them based on fragmentation patterns, ion-exchange chromatography can provide an orthogonal separation mechanism. researchgate.net The separation is achieved by using a charged stationary phase and eluting with a mobile phase of increasing ionic strength or by changing the pH. lcms.cz

A specialized form of ion-exchange, electrostatic repulsion-hydrophilic interaction chromatography (ERLIC), combines hydrophilic interaction with ion-exchange on a single column. acs.org This mixed-mode chromatography can be highly effective for resolving complex mixtures of peptides with varying charges and polarities. acs.org

This compound can exist as different stereoisomers (e.g., L-Glu-L-Leu, D-Glu-L-Leu, etc.). Chiral chromatography is essential for separating these enantiomers and diastereomers. nih.govresearchgate.netchiraltech.comchromatographytoday.com This is often achieved by using a chiral stationary phase (CSP) that interacts differently with each stereoisomer. For example, cinchona alkaloid-derived zwitterionic CSPs have been successfully used for the direct stereo-selective resolution of small peptides. chiraltech.com Another approach involves derivatizing the amino acids with a chiral reagent, such as Marfey's reagent (FDAA), prior to separation on a standard reversed-phase column. nih.gov The separation of the four stereoisomers of DL-leucine-DL-tryptophan has been demonstrated on an amylose-based chiral column. nih.govresearchgate.net

Gas chromatography (GC) is another powerful separation technique, but it requires analytes to be volatile and thermally stable. sigmaaldrich.com Since dipeptides like this compound are non-volatile, they must first be derivatized to increase their volatility. sigmaaldrich.comwvu.edu Common derivatization methods include silylation, which replaces active hydrogens with a nonpolar group. sigmaaldrich.com For example, N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a silylation reagent used for the derivatization of amino acids. sigmaaldrich.com Following derivatization, the compounds can be separated on a GC column and detected by a mass spectrometer (GC-MS). wvu.edumdpi.comnih.gov This approach has been used for the analysis of amino acids in various samples, including those from simulated Martian environments. mdpi.com

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

Ion-Exchange Chromatography for Isomer Separation

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, providing molecular weight information and structural details through fragmentation analysis. When coupled with a chromatographic separation technique (LC-MS or GC-MS), it allows for the highly sensitive and specific identification and quantification of the dipeptide in complex mixtures. tandfonline.comacs.orgscielo.br

Tandem mass spectrometry (MS/MS) further enhances the specificity of detection. nih.gov In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected and fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM) when specific precursor-product ion transitions are monitored, is the gold standard for quantification due to its high selectivity and sensitivity. tandfonline.com

The fragmentation pattern of this compound in MS/MS can also provide information about its structure, including the distinction between α- and γ-linkages of the glutamic acid residue. researchgate.net For instance, the presence of an [M+H-NH3]+ ion and the absence of an [M+H-H2O]+ ion can be indicative of a γ-linkage. researchgate.net Untargeted metabolomic studies have successfully utilized high-resolution mass spectrometry, such as Quadrupole Time-of-Flight (Q/TOF) MS, to identify and measure γ-glutamyl-leucine in biological samples like serum. nih.gov Quantitative studies have also been developed using UPLC-MS/MS to measure the concentration of γ-glutamyl peptides in cell lines. nih.govnih.gov

| Technique | Ionization Mode | Precursor Ion (m/z) | Key Product Ions (m/z) | Application |

|---|---|---|---|---|

| LC-MS/MS (Positive Ion) | ESI+ | 261.2 | 132.1, 86.2, 244.1, 198.1 | Identification and Quantification |

| LC-MS/MS (Negative Ion) | ESI- | 259.1291 | Not specified | Identification and Quantification |

Multiple Reaction Monitoring (MRM) for Sensitive Detection

Spectroscopic and Spectrometric Methods for Analysis (e.g., UV, Fluorescence)

Beyond mass spectrometry, other spectroscopic methods are valuable for the analysis of this compound, particularly for quantification and interaction studies.

UV-Visible (UV-Vis) Spectroscopy: While the peptide bond absorbs light in the far UV range (around 190-230 nm), the constituent amino acids of this compound lack aromatic side chains, resulting in weak UV absorption at higher wavelengths. nih.gov However, studies have shown that charged amino acids like glutamic acid exhibit significant absorption between 250 and 400 nm at high concentrations, a phenomenon attributed to charge transfer transitions. rsc.org Uncharged amino acids like leucine (B10760876) show negligible absorption in this range. rsc.org Therefore, the UV spectrum of this compound would be pH-dependent, influenced primarily by the protonation state of the glutamic acid residue's carboxyl groups. Derivatization can also be used to enhance UV detection. mdpi.com For example, reacting amino acids with o-phthalaldehyde (B127526) (OPA) produces an adduct with a maximum absorbance at 340 nm, and the molar absorptivity of a Gly-Leu adduct was found to be around 6050 M⁻¹cm⁻¹. ipinnovative.com

Fluorescence Spectroscopy: Native this compound is not fluorescent. However, fluorescence spectroscopy can be a powerful tool for studying its interactions with other molecules in a research setting. This is often achieved by introducing a fluorescent label or by monitoring changes in the fluorescence of a binding partner. For example, research has demonstrated the use of a glucose-derived receptor with a naphthalene (B1677914) moiety to study the binding of amino acids, including H-L-Leu-OH and H-L-Glu-OH. beilstein-journals.orgbeilstein-journals.org The binding process is monitored by the quenching of the naphthalene fluorescence upon the addition of the amino acid guest. beilstein-journals.orgbeilstein-journals.org Another approach is to use derivatization reagents like dansyl chloride, which are themselves fluorescent, to enable sensitive detection. mdpi.com Alternatively, in assays involving enzymatic cleavage of a substrate, a fluorophore and a quencher can be attached to a larger peptide containing the Glu-Leu sequence. Cleavage of the peptide by a specific protease would separate the fluorophore from the quencher, resulting in an increase in fluorescence. interchim.fr

Electrochemical and Biosensor-Based Detection in Research Settings

Electrochemical methods and biosensors offer highly sensitive and often portable platforms for the detection of biomolecules, which can be adapted for this compound research.

Direct Electrochemical Detection: Direct detection of this compound is challenging. However, its constituent amino acids can be electrochemically active under certain conditions. For instance, L-glutamate can be detected using electrochemical sensors, such as one based on an N,N'-diphenylthiourea ionophore in a PVC membrane, which was used to detect glutamate (B1630785) in beef broth. researchgate.net

Enzyme-Based Biosensors: A more common and specific approach is the use of enzyme-based biosensors. These devices typically use an immobilized enzyme that reacts specifically with the target analyte or a related compound to produce an electrochemically detectable signal (e.g., a change in current or potential). mdpi.com

L-Amino Acid Oxidase (L-AAO): Biosensors for L-amino acids have been constructed using L-amino acid oxidase. mdpi.com This enzyme catalyzes the oxidation of L-amino acids, including L-leucine and L-glutamate, to produce hydrogen peroxide (H₂O₂). mdpi.com The H₂O₂ can then be sensitively detected at an electrode surface. mdpi.com A biosensor could thus be designed to measure the total concentration of L-AAO-reactive components, which would include this compound if it is first hydrolyzed into its constituent amino acids.

Peptidase-Based Biosensors: A more direct strategy would involve a biosensor incorporating a specific peptidase that recognizes and cleaves the Glu-Leu peptide bond. The cleavage event could be linked to an electrochemical signal. For example, the peptide could be immobilized on an electrode surface, and its cleavage could alter the electrochemical impedance or release an electroactive tag. This principle is used in biosensors for detecting protease activity, where a peptide substrate is cleaved by the target enzyme. nih.gov

These biosensor platforms provide promising avenues for developing specific and sensitive detection methods for this compound in various research applications.

Advanced Research Applications and Methodological Developments Involving H Glu Leu Oh

Utilization in Peptide Library Design and Screening

While H-Glu-Leu-OH itself is a discrete dipeptide, its core structure, the γ-glutamyl moiety, serves as a valuable component in the design and screening of peptide libraries. These libraries are large collections of peptides that can be tested for specific biological activities. The incorporation of γ-amino acids like the glutamic acid in this compound introduces conformational constraints and resistance to enzymatic degradation compared to standard α-peptides, making them attractive for developing more stable and potent bioactive molecules.

In one research approach, the L-γ-glutamyl (gGlu) moiety was used as a linker in a library of glucagon-like peptide-1 (GLP-1) receptor agonists. gubra.dk The library was systematically designed to evaluate how different half-life extenders, which included the gGlu linker attached to fatty diacids, affected the drug's properties. gubra.dk This screening process allowed researchers to identify optimal positions for these modifications to enhance therapeutic potential. gubra.dk

Furthermore, the synthesis of γ-glutamyl peptides is a subject of screening efforts itself. Studies have focused on screening different microbial enzymes, such as γ-glutamylcysteine ligases (Gcls) and γ-glutamyltransferases (GGTs), for their efficiency in producing specific dipeptides. For instance, the Gcls from Limosilactobacillus reuteri were screened for their activity with various acceptor amino acids, including leucine (B10760876), to optimize the synthesis of the corresponding γ-glutamyl dipeptides. acs.org This type of screening is crucial for developing efficient biocatalytic methods for producing these compounds for further research and application. researchgate.net

| Library Component/Target | Research Focus | Key Findings | Citations |

| L-γ-glutamyl (gGlu) linker | Design of GLP-1 receptor agonist library to improve drug properties. | The gGlu moiety was used as a component of half-life extenders; library screening identified positions where glutamate (B1630785) mutations were tolerated or improved potency. | gubra.dk |

| γ-Glutamylcysteine ligases (Gcls) | Screening of enzymes for the synthesis of γ-glutamyl dipeptides. | Gcls from L. reuteri were most active with Cys, but Gcl1 showed higher activity than others with acceptor amino acids like Ile, Leu, and Phe. | acs.org |

| γ-Glutamyltransferases (GGTs) | Screening microbial enzymes for synthesis of kokumi-active peptides. | Future research involves screening enzymes with high affinity for different acceptors to produce peptides like this compound. | researchgate.net |

Development of Biochemical Probes and Assays

This compound and related γ-glutamyl peptides are increasingly utilized in the development of sophisticated biochemical probes and assays. Their applications fall into two primary categories: serving as analytes or biomarkers for assessing physiological or pathological states, and acting as molecular tools to probe the function of biological systems like enzymes and receptors.

In the context of diagnostics, γ-Glu-Leu has been identified as a potential biomarker for cardio-metabolic diseases. nih.govfrontiersin.org Advanced analytical techniques, particularly untargeted metabolomics using liquid chromatography-mass spectrometry (LC-MS), are employed to measure the levels of serum γ-Glu-Leu. nih.govfrontiersin.org Studies have shown that elevated levels of this dipeptide are associated with an increased risk of conditions such as metabolic syndrome, obesity, and type 2 diabetes, making its quantification a valuable component of diagnostic and prognostic assays. nih.govfrontiersin.orgresearchgate.net

As molecular tools, γ-glutamyl derivatives are central to assays for γ-glutamyl transpeptidase (GGT), a key enzyme in glutathione (B108866) metabolism. mdpi.com Standard GGT assays often use synthetic γ-glutamyl compounds, such as L-γ-glutamyl-p-nitroanilide, as a substrate to measure the enzyme's transpeptidation activity. nih.gov Moreover, libraries of various γ-glutamyl dipeptides have been synthesized and used as chemical probes to investigate the structure and electronic properties of the binding pockets of ionotropic glutamate receptors (iGluRs). researchgate.net This approach helps in the search for subtype-selective ligands that could lead to new therapeutic agents. researchgate.net

| Assay Type | Analyte/Probe | Purpose | Technique/Finding | Citations |

| Diagnostic Assay | This compound | Biomarker for cardio-metabolic risk. | Measured in serum via untargeted metabolomics (LC-MS); elevated levels linked to metabolic syndrome. | nih.govfrontiersin.org |

| Enzyme Activity Assay | Synthetic γ-glutamyl compounds | To measure the activity of γ-glutamyl transpeptidase (GGT). | Spectrophotometric measurement of the transfer of the γ-glutamyl group to an acceptor. | mdpi.comnih.gov |

| Receptor Binding Probe | γ-Glutamyl dipeptide library | To probe the binding pocket of ionotropic glutamate receptors (iGluRs). | Used as tools to explore stereo-electronic properties and identify subtype-selective ligands. | researchgate.net |

This compound as a Model System for Peptide Research

The synthesis of this compound serves as an important model system for fundamental research in peptide chemistry and enzymology. The enzymatic synthesis of this dipeptide is a focal point for studying the catalytic mechanisms of γ-glutamyltransferases (GGTs), enzymes critical for glutathione metabolism and the production of various γ-glutamyl compounds. unimi.it

Researchers use the synthesis of γ-Glu-Leu and similar dipeptides to understand the intricacies of the GGT-catalyzed reaction. unimi.it These studies involve a detailed analysis of reaction kinetics, identifying the optimal conditions such as pH, temperature, and the molar ratio of donor (e.g., glutamine) to acceptor (e.g., leucine) substrates. unimi.itacs.org For example, a study using E. coli GGT to synthesize γ-glutamyl-leucine was able to rationalize how substrate ratios affect the final product yield by tracking the formation of byproducts over time. unimi.it

This research is crucial because the enzymatic synthesis is often complicated by competing side reactions, including the hydrolysis of the substrate and autotranspeptidation, where the donor substrate transfers its γ-glutamyl group to another donor molecule. unimi.itresearchgate.net By using the synthesis of this compound as a model, scientists can dissect these reaction pathways, characterize the substrate specificity of the enzyme, and develop strategies to improve the yield and purity of the desired product. This knowledge is fundamental for making enzymatic peptide synthesis a more viable and affordable alternative to complex chemical synthesis methods. unimi.it

| Enzyme Studied | Model Reaction | Research Objective | Key Insights | Citations |

| E. coli γ-glutamyltransferase (Ec-GGT) | Synthesis of γ-glutamyl-leucine | To rationalize the effect of substrate ratios and characterize reaction byproducts. | The study provided a general scheme for Ec-GGT-catalyzed reactions, identifying single reaction products over time to understand the process. | unimi.it |

| Bacterial γ-glutamyltranspeptidase (GGT) | Synthesis of γ-Glu-Val | To establish optimal conditions for enzymatic synthesis. | Optimal conditions (pH, substrate concentration, enzyme concentration) were determined, achieving a high yield (88%). | acs.orgresearchgate.net |

Integration into Biomimetic Systems and Materials Science (Research Context)

In the fields of materials science and biomimetics, researchers seek to create novel materials by mimicking the self-assembly principles found in nature. While this compound is a small molecule, its constituent components—the γ-glutamyl linkage and the hydrophobic leucine residue—represent fundamental building blocks whose properties are exploited in the design of larger, functional biomaterials. nih.govresearchgate.net

The γ-glutamyl linkage is the basis for poly(γ-glutamic acid) (γ-PGA), a biocompatible and biodegradable polymer that can self-assemble into nanoparticles and hydrogels. nih.gov The pH-responsive nature of the glutamic acid residue allows these materials to change their structure in response to environmental cues, making them useful for applications like controlled drug delivery. nih.gov

Simultaneously, hydrophobic amino acids like leucine are critical drivers of peptide self-assembly. researchgate.net The tendency of leucine side chains to avoid water and cluster together provides the energetic impetus for peptides to form ordered nanostructures such as fibers, ribbons, and spheres. This hydrophobic interaction is a cornerstone of designing self-assembling peptide systems. researchgate.net

Therefore, the this compound dipeptide can be viewed as a simple, archetypal motif that combines a flexible, hydrophilic, and pH-responsive element (γ-Glu) with a strong hydrophobic, structure-directing element (Leu). While direct integration of the dipeptide itself into a larger material is not widely documented, the principles it embodies are actively used. Researchers design more complex polymers and peptide amphiphiles that incorporate γ-glutamic acid and leucine residues to create sophisticated, self-assembling biomaterials for tissue engineering, drug delivery, and other advanced applications. rsc.orgacs.org

| Component/Principle | Role in Materials Science | Example Material/System | Application Context | Citations |

| Poly(γ-glutamic acid) (γ-PGA) | Forms pH-responsive, self-assembling nanoparticles and hydrogels. | γ-PGA-graft-arginine nanoparticles. | Controlled drug delivery systems that release cargo in response to pH changes. | nih.gov |

| Leucine Residue | Drives self-assembly through hydrophobic interactions. | Peptides containing leucine and other nonpolar residues. | Formation of tunable nanostructures (microspheres, fibers) for various biomaterial applications. | researchgate.net |

| γ-Benzyl-L-Glutamate | Forms self-assembled monolayers (SAMs) on surfaces. | Lipo-(γ-benzyl-L-Glu)86 on gold substrates. | Creation of highly ordered, functional surfaces for bio-interface studies. | rsc.org |

Future Research Directions and Emerging Avenues for H Glu Leu Oh Studies

Computational Modeling and Simulation of H-Glu-Leu-OH Interactions

Computational modeling and simulation are becoming indispensable tools for exploring the molecular world, offering insights that are often difficult to obtain through experimental methods alone. nih.gov For this compound, these techniques represent a promising frontier for elucidating its structure-function relationships at an atomic level.

Future computational studies will likely focus on several key areas:

Binding Affinity and Pose Prediction: Molecular docking and dynamics simulations can be employed to predict how this compound interacts with protein targets, such as the calcium-sensing receptor (CaSR), which is implicated in its biological effects. frontiersin.orgnih.gov These models can reveal the specific binding sites and the key amino acid residues involved in the interaction, guiding the design of functional experiments.

Conformational Analysis: this compound, like other linear peptides, is a flexible molecule that can adopt numerous conformations in solution. thieme-connect.de Computational methods can map the conformational landscape of the dipeptide, identifying the most stable and biologically active shapes. Understanding its preferred conformation is crucial for designing potent analogues.

Quantum Mechanics (QM) Calculations: QM methods can provide highly accurate calculations of the electronic properties of this compound, such as charge distribution and reactivity. arxiv.org This information is vital for understanding its chemical behavior and its interactions with other molecules, including its potential role as an organocatalyst. mdpi.com

Solvent Effects: The surrounding environment, particularly water, plays a critical role in the structure and function of biomolecules. biorxiv.org Explicit solvent simulations can model the hydration shell of this compound, revealing how water molecules mediate its interactions and influence its conformation. biorxiv.org

By integrating these computational approaches, researchers can build a comprehensive model of this compound's behavior, accelerating the discovery of its molecular mechanisms and facilitating the rational design of novel therapeutic or diagnostic agents.

Novel Synthetic Methodologies for Dipeptide Analogues

The synthesis of dipeptide analogues is crucial for studying structure-activity relationships (SAR) and developing new molecules with enhanced or modified properties. nih.gov While classical peptide synthesis methods are well-established, future research will focus on developing more efficient, versatile, and stereoselective strategies for creating analogues of this compound.

Emerging synthetic approaches include:

Solid-Phase Peptide Synthesis (SPPS): SPPS is a cornerstone of peptide synthesis, and ongoing innovations aim to improve its efficiency for short peptides like dipeptides. nih.gov The development of novel resins, linkers, and coupling reagents can streamline the synthesis of a diverse library of this compound analogues with modifications at the N-terminus, C-terminus, or side chains. nih.govresearchgate.net

Enzymatic Synthesis: The use of enzymes as catalysts for peptide bond formation offers a green and highly specific alternative to chemical synthesis. Future work may explore ligases or other engineered enzymes to synthesize this compound and its derivatives with high yield and stereochemical purity.

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product containing substantial parts of all reactants, offer a rapid and efficient route to complex molecules. mdpi.com Developing MCRs for the synthesis of phosphinic or other pseudopeptide analogues of this compound could significantly accelerate the discovery of new bioactive compounds. mdpi.com

Flow Chemistry: Continuous flow synthesis allows for precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability. Applying flow chemistry to the synthesis of this compound analogues could enable the rapid production of large quantities for further study.

These advanced synthetic methodologies will empower chemists to create a wide array of this compound analogues, including those with unnatural amino acids, modified peptide backbones, or fluorescent tags, providing invaluable tools for probing its biological functions.

| Methodology | Description | Potential Application for this compound | Reference |

|---|---|---|---|

| Solid-Phase Peptide Synthesis (SPPS) | Stepwise addition of protected amino acids on a solid support. | Systematic modification of Glu and Leu residues. | nih.gov |

| Phospha-Michael Addition | Formation of phosphinic dipeptide analogues by adding α-amino-H-phosphinates to acrylates. | Synthesis of transition-state analogue inhibitors targeting metalloproteases. | mdpi.com |

| Dipeptide Topological Analogue Design | Transforming a non-peptide drug into its dipeptide topological analogue. | Creating novel nootropic or neuroleptic agents based on the this compound scaffold. | nih.gov |

| Coupling Reagent Optimization | Using advanced coupling reagents like COMU for efficient amide bond formation. | Rapid and high-yield synthesis of dipeptide analogues of α-fluorinated β-aminophosphonates. | beilstein-journals.org |

Elucidation of Undiscovered Biological Roles in Non-Human Models

While studies have linked γ-glutamyl-leucine to cardio-metabolic risk factors in humans, its fundamental biological roles in other organisms are largely unexplored. frontiersin.orgnih.gov Non-human models offer powerful systems to uncover novel functions and conserved evolutionary pathways involving this dipeptide.

Future research avenues in this area include:

Metabolic Regulation in Model Organisms: Investigating the role of this compound in the metabolism of model organisms like the fruit fly (Drosophila melanogaster), nematode (Caenorhabditis elegans), or zebrafish (Danio rerio) could reveal conserved pathways related to glucose homeostasis, lipid metabolism, and energy balance.

Neuro-Modulatory Effects: Given that glutamic acid is a major excitatory neurotransmitter, exploring the potential neuro-modulatory or neurotrophic effects of this compound in animal models of neurological disorders is a logical next step.

Host-Microbe Interactions: this compound can be produced by microorganisms. nih.gov Studying its role in the gut microbiome and its influence on host physiology in germ-free or gnotobiotic animal models could uncover its importance in symbiotic relationships and gut health.

Parasitology and Infectious Disease: The dipeptide has been reported in the parasite Trypanosoma brucei. nih.gov Investigating its function in the parasite's life cycle or its interaction with the host immune system could lead to new therapeutic targets for infectious diseases.

Plant Biology: As plants synthesize a vast array of peptides, exploring the presence and function of this compound in plant growth, development, or stress responses could open up entirely new fields of research.

By employing genetic, metabolomic, and physiological tools in these diverse non-human models, researchers can systematically uncover the undiscovered biological roles of this compound, potentially revealing fundamental processes that are conserved across different kingdoms of life.

Development of Advanced Analytical Techniques for Comprehensive Dipeptide Profiling

A comprehensive understanding of the roles of this compound relies on the ability to accurately and sensitively detect and quantify it in complex biological samples. While significant progress has been made, the development of more advanced analytical techniques is a key area of future research.

Innovations in analytical chemistry will likely focus on:

High-Throughput Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS) coupled with liquid chromatography (LC) is the workhorse for peptide analysis. creative-peptides.comnih.gov Future developments will aim for higher throughput and sensitivity, enabling the analysis of larger sample cohorts and the detection of very low abundance dipeptides. Techniques like Multiple Reaction Monitoring (MRM) are powerful for quantification but require optimization. csic.es